![molecular formula C75H114N22O18 B010965 [D-Phe12,Leu14]-Bombesin CAS No. 108437-88-3](/img/structure/B10965.png)
[D-Phe12,Leu14]-Bombesin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[D-Phe12,Leu14]-Bombesin, also known as this compound, is a useful research compound. Its molecular formula is C75H114N22O18 and its molecular weight is 1611.8 g/mol. The purity is usually 95%.
The exact mass of the compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Amphibian Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Therapy
Targeted Delivery Systems
One of the most promising applications of [D-Phe12,Leu14]-Bombesin is its use in targeted drug delivery systems for cancer therapy. Research indicates that conjugating this analog with cytotoxic agents can enhance their effectiveness against cancer cells. For instance, studies have shown that this compound can be linked to antimicrobial peptides like magainin II to improve their cytotoxicity specifically in tumor cells while minimizing effects on normal cells. This targeted approach has demonstrated significant antitumor effects in animal models, with reduced tumor weights observed in treated mice compared to controls .
Inhibition of Tumor Growth
this compound has been shown to inhibit bombesin-stimulated secretion pathways involved in tumor growth. In vitro studies indicate that this compound can effectively block amylase release stimulated by bombesin and other agonists through competitive inhibition at the receptor level, demonstrating its potential as a therapeutic agent in managing tumors driven by bombesin receptor signaling .
Imaging Techniques
Radiolabeled Imaging Agents
The application of this compound extends into the realm of medical imaging, particularly in the diagnosis and monitoring of prostate cancer. Gallium-68-labeled bombesin analogs have been developed for positron emission tomography (PET) imaging to visualize bombesin receptor expression in tumors. This technique allows for non-invasive assessment of tumor presence and receptor status, providing crucial information for treatment planning .
Physiological Studies
Understanding Bombesin Receptor Functions
this compound serves as a valuable tool for studying the physiological roles of bombesin receptors. Its specificity as an antagonist allows researchers to dissect the pathways activated by bombesin without the confounding effects of agonist stimulation. This can lead to insights into the roles of bombesin in various biological processes such as appetite regulation, gastrointestinal function, and neuroendocrine signaling .
Summary Table of Applications
Application Area | Details |
---|---|
Cancer Therapy | - Enhances cytotoxicity when conjugated with other agents. - Inhibits tumor growth via receptor antagonism. |
Imaging Techniques | - Used in Gallium-68 labeling for PET imaging of tumors expressing bombesin receptors. |
Physiological Studies | - Helps elucidate the role of bombesin receptors in various physiological processes. |
Case Studies and Findings
- Cytotoxicity Enhancement Study : A study demonstrated that the conjugation of this compound with magainin II resulted in a significant increase in selective cytotoxicity against cancer cells (IC50 = 10-15 µM) compared to normal cells (IC50 ≈ 60-100 µM) .
- Imaging Study on Prostate Cancer : Research utilizing Gallium-68-labeled this compound showed promising results in detecting prostate cancer lesions through enhanced imaging contrast due to specific binding to bombesin receptors on tumor cells .
- Mechanistic Study on Amylase Release : Investigations revealed that this compound effectively inhibited amylase release from pancreatic acini induced by native bombesin, indicating its potential utility in understanding pancreatic functions and disorders related to bombesin signaling .
作用机制
Target of Action
[D-Phe12,Leu14]-Bombesin, also known as PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2, is a synthetic peptide analogue of the naturally occurring hormone bombesin. The primary targets of this compound are the bombesin receptors, which are a group of G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including the regulation of appetite, metabolism, and gut motility .
Mode of Action
The compound interacts with its targets by binding to the bombesin receptors. The D-Phe12 and Leu14 substitutions enhance the compound’s binding affinity and selectivity towards these receptors . Upon binding, it triggers a cascade of intracellular events, leading to the activation of various signaling pathways .
Biochemical Pathways
The activation of bombesin receptors by this compound influences several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol, which further regulate calcium signaling and protein kinase C activity . The compound’s action also affects the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME). The compound, being a peptide, is typically administered via injection, ensuring its absorption into the bloodstream . Its distribution in the body is influenced by its affinity for bombesin receptors. The metabolism of the compound is primarily carried out by peptidases, and it is excreted via the kidneys . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The binding of this compound to bombesin receptors results in a range of molecular and cellular effects. These include the mobilization of intracellular calcium, activation of protein kinases, and modulation of gene expression . At the physiological level, these molecular events translate into effects such as the regulation of appetite and metabolism, modulation of gut motility, and potentially, the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the physiological state of the individual (such as health status, age, and gender), the presence of other bioactive molecules, and the specific characteristics of the target cells (such as the expression level of bombesin receptors) . Furthermore, factors like pH and temperature can affect the stability of the compound .
生物活性
[D-Phe12,Leu14]-Bombesin is a synthetic peptide analog derived from the naturally occurring Bombesin peptide, originally isolated from the skin of the European frog Bombina bombina. This compound acts as a selective antagonist at Bombesin receptors, particularly targeting the gastrin-releasing peptide receptor (GRPR). Its structural modifications enhance its binding affinity and selectivity, making it a significant tool in cancer research and therapeutic applications.
The chemical modifications in this compound involve substituting phenylalanine with D-phenylalanine at position 12 and leucine at position 14. These changes improve the compound's ability to bind to Bombesin receptors while preventing receptor activation by natural ligands. The primary mechanism involves competitive inhibition of Bombesin and gastrin-releasing peptide binding, leading to reduced downstream signaling pathways associated with cell proliferation and secretion in tissues such as the pancreas and gastric system .
Pharmacological Properties
This compound exhibits significant pharmacological activity:
- IC50 Values : The compound has an IC50 value of approximately 2 μM for inhibiting Bombesin binding to rat brain tissues, indicating its potency as a receptor antagonist .
- Inhibition of Amylase Secretion : It effectively inhibits amylase secretion in vitro, demonstrating its potential in modulating digestive functions .
- Tumor Growth Inhibition : Research indicates that this compound can inhibit tumor growth by interfering with GRPR signaling pathways, which are often overexpressed in various tumors .
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound compared to other Bombesin analogs:
Compound | Type | Binding Affinity (IC50) | Unique Features |
---|---|---|---|
This compound | Antagonist | 2 μM | Selective for gastrin-releasing peptide receptor |
[D-Phe6]Bombesin | Antagonist | Not specified | Lacks leucine substitution |
[Tyr4,D-Phe12]Bombesin | Antagonist | Not specified | Different amino acid substitutions |
Neuromedin B | Agonist | Low nanomolar range | Functions primarily as an agonist |
The specificity of this compound for GRPR makes it a valuable candidate for further research into its therapeutic applications in oncology .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Inhibition of Gastric Secretion : A study demonstrated that this compound could inhibit gastric acid secretion in animal models, suggesting its potential role in treating gastrointestinal disorders .
- CNS Effects : Research has shown that central administration of Bombesin analogs can induce behavioral changes such as increased grooming and decreased feeding. The antagonistic properties of this compound were highlighted by its ability to reverse these effects when administered prior to Bombesin .
- Tumor Models : In preclinical studies involving prostate cancer models, this compound was shown to effectively reduce tumor growth by blocking GRPR-mediated signaling pathways. This underscores its potential utility in developing targeted cancer therapies .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHKRYOBBMXGB-TVXZQRGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H114N22O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。